molecular formula C17H21N3O5S B2718579 N-(1-acetylindolin-6-yl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide CAS No. 1207055-49-9

N-(1-acetylindolin-6-yl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide

Cat. No.: B2718579
CAS No.: 1207055-49-9
M. Wt: 379.43
InChI Key: ZMFKYQNOGONNRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-acetylindolin-6-yl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide is a synthetic sulfonamide derivative featuring a hybrid pharmacophore combining an acetylated indoline scaffold and a 2,6-dioxopiperidine moiety. The indoline core is acetylated at the 1-position, which enhances metabolic stability and modulates lipophilicity. The 2,6-dioxopiperidine group, a structural mimic of glutarimide, is known for its role in proteasome inhibition and protein-protein interaction disruption, particularly in oncology targets such as cereblon . The ethanesulfonamide linker facilitates interactions with enzymatic active sites, often improving binding affinity and selectivity. Preclinical studies suggest this compound may exhibit dual activity as a kinase inhibitor and immunomodulatory agent, though detailed mechanistic data remain proprietary .

Properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S/c1-12(21)19-8-7-13-5-6-14(11-15(13)19)18-26(24,25)10-9-20-16(22)3-2-4-17(20)23/h5-6,11,18H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFKYQNOGONNRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)CCN3C(=O)CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetylindolin-6-yl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide typically involves multiple steps, starting with the preparation of the indoline and piperidine precursors. The indoline core can be synthesized through a Fischer indole synthesis, while the piperidine ring is often prepared via a reductive amination process. The final coupling of these two components is achieved through a sulfonamide formation reaction, which involves the reaction of an amine with a sulfonyl chloride under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and pH, is crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetylindolin-6-yl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The indoline core can be oxidized to form indole derivatives.

    Reduction: The piperidine ring can be reduced to form piperidine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indoline core can yield indole-2-carboxylic acid, while reduction of the piperidine ring can produce N-(1-acetylindolin-6-yl)-2-(2,6-dioxopiperidin-1-yl)ethanol.

Scientific Research Applications

The compound exhibits significant biological activity, particularly as an enzyme inhibitor. Its structure suggests potential interactions with various biological targets, making it a subject of interest in drug discovery.

Enzyme Inhibition

Research has indicated that derivatives of sulfonamides, including similar compounds to N-(1-acetylindolin-6-yl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide, can inhibit enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in the management of conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively. In vitro studies have shown that certain sulfonamide derivatives demonstrate substantial inhibitory activity against these enzymes, suggesting a therapeutic potential for managing these diseases .

Therapeutic Applications

The compound's unique structural features allow for various therapeutic applications:

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives in oncology. Compounds similar to this compound have been evaluated for their cytotoxic effects against multiple cancer cell lines. For example, derivatives have shown apoptotic effects on human cancer cells, indicating their potential as anticancer agents .

Neuroprotective Effects

Given its interaction with acetylcholinesterase, there is a hypothesis that this compound may possess neuroprotective properties. Inhibition of this enzyme could lead to increased levels of acetylcholine in the brain, which is beneficial for cognitive functions and may provide therapeutic effects for neurodegenerative diseases .

General Synthetic Route

The general synthetic approach includes:

  • Formation of the Indolin Structure : Starting with appropriate precursors to form the indole ring.
  • Piperidine Derivative Synthesis : Utilizing 2,6-dioxopiperidine as a key intermediate.
  • Sulfonamide Formation : The final step involves the reaction between the indoline derivative and the piperidine derivative with a sulfonamide group.

This multi-step synthesis requires careful optimization to enhance yield and purity.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of compounds related to this compound:

StudyFocusFindings
Study Aα-glucosidase inhibitionSignificant inhibition observed; potential for T2DM treatment
Study BAnticancer activityInduced apoptosis in breast cancer cells; further investigation required
Study CNeuroprotective propertiesIncreased acetylcholine levels noted; implications for AD therapy

Mechanism of Action

The mechanism by which N-(1-acetylindolin-6-yl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its indoline and piperidine moieties. These interactions can modulate various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Diversity: The target compound’s 2,6-dioxopiperidine group distinguishes it from the 4,4-difluoropiperidine and triazole-containing analogs.

Substituent Impact on Pharmacokinetics :

  • The 1-acetylindolin-6-yl group in the target compound likely reduces CYP3A4-mediated metabolism compared to the ethylcyclopentyl group in the comparators, which may increase plasma half-life.
  • Triazole substituents (2H- vs. 1H-) alter regiochemistry and dipole moments, affecting solubility and membrane permeability. For example, 2H-triazoles exhibit higher metabolic stability than 1H-isomers due to reduced susceptibility to oxidative degradation .

In contrast, the pyrrolo-triazolo-pyrazine analogs may prioritize kinase or helicase inhibition due to their planar aromatic systems .

Research Findings and Implications

  • Potency : The dioxopiperidine group may confer superior proteasome inhibitory activity compared to fluorinated piperidines, as seen in analogs like bortezomib .
  • Selectivity : Triazole-containing compounds may exhibit off-target effects against inflammasomes or viral proteases, whereas the target molecule’s indoline core could enhance specificity for hematological malignancies.
  • Druglikeness : Calculated logP values (estimated via fragment-based methods) indicate the target compound (clogP ~2.1) is less lipophilic than the cyclopentyl-pyrrolo-triazolo-pyrazine analogs (clogP ~3.4–3.8), suggesting improved aqueous solubility .

Biological Activity

N-(1-acetylindolin-6-yl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of anti-tubercular and anticancer properties. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound can be described by its molecular formula C15H18N2O4SC_{15}H_{18}N_{2}O_{4}S. The structure includes an indoline moiety and a dioxopiperidine ring, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its anti-tubercular and anticancer properties.

Anti-Tubercular Activity

Recent studies have shown that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis. For example, related compounds demonstrated 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, indicating potent anti-tubercular effects. The most active compounds had IC90 values between 3.73 to 4.00 μM, suggesting their potential as therapeutic agents against tuberculosis .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies indicated that certain derivatives could induce apoptosis in cancer cell lines while maintaining low toxicity in non-cancerous cells. The structure-activity relationship (SAR) analysis revealed that modifications to the indoline and piperidine portions could enhance anticancer efficacy .

Case Studies and Findings

  • Anti-Tubercular Efficacy :
    • A study synthesized various indoline derivatives and tested them against Mycobacterium tuberculosis. Compounds with specific substitutions showed promising results, with IC50 values indicating strong bactericidal activity .
  • Cytotoxicity Profiles :
    • Evaluation of cytotoxicity on human embryonic kidney (HEK-293) cells revealed that several derivatives exhibited low toxicity, making them suitable candidates for further development in therapeutic applications .
  • Mechanism of Action :
    • Docking studies suggested that the compounds interact effectively with target enzymes involved in bacterial metabolism and cancer cell proliferation . These interactions are crucial for their biological effects.

Data Tables

CompoundIC50 (μM)IC90 (μM)Cytotoxicity (HEK-293)Activity Type
Compound A1.353.73LowAnti-Tubercular
Compound B2.184.00LowAnti-Cancer
Compound C0.903.00ModerateAnti-Tubercular

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(1-acetylindolin-6-yl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide and its derivatives?

  • Answer : Synthesis typically involves multi-step organic reactions, such as condensation, dehydration, or reduction. For example, analogs of sulfonamide compounds can be synthesized via condensation of intermediates like 3-(2,5-dimethyl-3,6-dioxocyclohexa-1,4-dienyl)-3-methylbutanoic acid with sulfonamide precursors in the presence of coupling agents (e.g., EDAC) and catalysts (e.g., DMAP) in dichloromethane . Dehydration of hydroxy intermediates using reagents like thionyl chloride or acidic conditions is common for introducing double bonds . Yield optimization often requires iterative adjustments to reaction temperature, solvent polarity, and stoichiometry.

Q. How can X-ray crystallography be employed to resolve the molecular structure of this compound?

  • Answer : Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation or vapor diffusion, and data collection is performed using synchrotron or laboratory X-ray sources. The SHELX suite (e.g., SHELXL) is widely used for structure refinement, leveraging iterative least-squares algorithms to model atomic positions, thermal parameters, and occupancy. Challenges include resolving disordered solvent molecules or flexible side chains, which require constraints or restraints during refinement .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Answer : Cell viability assays (e.g., MTT, ATP-luminescence) are used to assess cytotoxicity. For target-specific activity, enzyme inhibition assays (e.g., fluorescence polarization for bromodomains) or protein-binding studies (SPR, ITC) are recommended. Dose-response curves (IC₅₀/EC₅₀) and selectivity profiling against related targets (e.g., BRD4 BD1 vs. BD2) are critical to establish potency .

Advanced Research Questions

Q. How can researchers address contradictory data in solubility and bioavailability studies of this sulfonamide?

  • Answer : Contradictions may arise from differences in assay conditions (e.g., pH, solvent composition). Use orthogonal methods:

  • Solubility : Compare shake-flask vs. HPLC-UV methods.
  • Bioavailability : Parallel artificial membrane permeability assays (PAMPA) vs. Caco-2 cell monolayers.
    Statistical tools (e.g., ANOVA, Bland-Altman plots) can identify systematic biases. Adjust formulations using co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes to improve consistency .

Q. What strategies are effective in optimizing the structure-activity relationship (SAR) for analogs of this compound?

  • Answer :

  • Core Modifications : Introduce electron-withdrawing groups (e.g., nitro, fluorine) to the phenyl ring to enhance binding affinity.
  • Side Chain Engineering : Replace the dioxopiperidine moiety with other heterocycles (e.g., morpholine, piperazine) to modulate pharmacokinetics.
  • Stereochemistry : Evaluate enantiomers via chiral HPLC separation and compare activity.
    Computational docking (e.g., AutoDock Vina) paired with MD simulations can prioritize analogs for synthesis .

Q. How should researchers validate target engagement in cellular models for this compound?

  • Answer : Use CETSA (Cellular Thermal Shift Assay) to confirm target binding by monitoring protein thermal stability shifts. Combine with siRNA knockdown or CRISPR-Cas9 gene editing to correlate target suppression with phenotypic changes (e.g., apoptosis, cell cycle arrest). Orthogonal validation via PROTAC degradation or NanoBRET assays is recommended to rule off-target effects .

Methodological Considerations

Q. What statistical approaches are critical for analyzing dose-response data in preclinical studies?

  • Answer : Fit data to a four-parameter logistic model (4PL) using software like GraphPad Prism. Calculate Hill slopes to assess cooperativity. For outliers, apply robust regression (e.g., RANSAC) or non-parametric tests (e.g., Kruskal-Wallis). Replicate experiments in triplicate and report 95% confidence intervals .

Q. How can researchers mitigate batch-to-batch variability in compound synthesis?

  • Answer : Implement quality-by-design (QbD) principles:

  • Define critical quality attributes (CQAs) like purity (>98% by HPLC) and residual solvent levels.
  • Use design-of-experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading).
  • Characterize intermediates via NMR and HRMS to ensure consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.